molecular formula C25H15F5O6 B11630539 Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11630539
M. Wt: 506.4 g/mol
InChI Key: UBOPBIJZVQAZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C25H15F5O6 This compound is characterized by the presence of a benzofuran core, a pentafluorophenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the pentafluorophenoxy group is often carried out via nucleophilic substitution reactions, where a pentafluorophenol derivative reacts with an appropriate electrophile. The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pentafluorophenoxy group, where nucleophiles such as amines or thiols replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pentafluorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the benzofuran core may contribute to the compound’s ability to intercalate into DNA or interact with other biomolecules.

Comparison with Similar Compounds

Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-{[(trifluoromethoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 5-{[(chlorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

These compounds share similar structural features but differ in the substituents on the phenoxy group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physicochemical properties. This compound is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric effects.

Properties

Molecular Formula

C25H15F5O6

Molecular Weight

506.4 g/mol

IUPAC Name

ethyl 5-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H15F5O6/c1-2-33-25(32)17-14-10-13(8-9-15(14)36-23(17)12-6-4-3-5-7-12)35-16(31)11-34-24-21(29)19(27)18(26)20(28)22(24)30/h3-10H,2,11H2,1H3

InChI Key

UBOPBIJZVQAZOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.